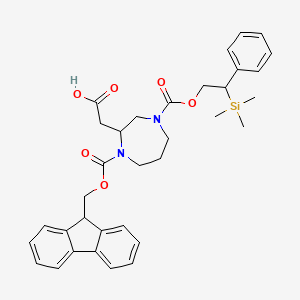
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a useful research compound. Its molecular formula is C34H40N2O6Si and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-((2-phenyl-2-(trimethylsilyl)ethoxy)carbonyl)-1,4-diazepan-2-YL)acetic acid is a complex organic molecule with potential biological activity. Its structure suggests possible interactions with biological systems, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C44H46N2O4, with a molecular weight of approximately 698.912 g/mol. The presence of functional groups such as methoxycarbonyl and diazepan suggests that it may exhibit diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of diazepan compounds can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
- Antimicrobial Properties : Some analogs have shown promising results in inhibiting bacterial growth, suggesting potential use as antimicrobial agents.
- Neuroprotective Effects : There is emerging evidence that compounds similar to this structure may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular function.
Case Study 1: Anticancer Activity
A study conducted on a series of diazepan derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within a range that suggests potential for further development as an antibiotic agent.
Data Tables
Propiedades
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-phenyl-2-trimethylsilylethoxy)carbonyl-1,4-diazepan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40N2O6Si/c1-43(2,3)31(24-12-5-4-6-13-24)23-42-33(39)35-18-11-19-36(25(21-35)20-32(37)38)34(40)41-22-30-28-16-9-7-14-26(28)27-15-8-10-17-29(27)30/h4-10,12-17,25,30-31H,11,18-23H2,1-3H3,(H,37,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGABJWHMKOGIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(COC(=O)N1CCCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40N2O6Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














